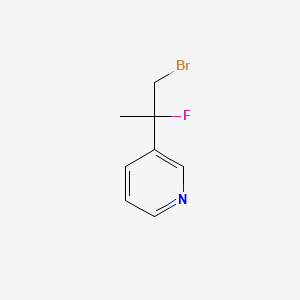
3-(1-Bromo-2-fluoropropan-2-il)piridina
Descripción general
Descripción
3-(1-Bromo-2-fluoropropan-2-yl)pyridine is a useful research compound. Its molecular formula is C8H9BrFN and its molecular weight is 218.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Bromo-2-fluoropropan-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Bromo-2-fluoropropan-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Piridinas Fluoradas
Las piridinas fluoradas son compuestos de gran interés debido a sus propiedades físicas, químicas y biológicas únicas. La presencia de átomos de flúor en estas moléculas a menudo conduce a una reducción de la basicidad y la reactividad en comparación con sus análogos clorados y bromados . 3-(1-Bromo-2-fluoropropan-2-il)piridina puede servir como precursor en la síntesis de diversas fluoropiridinas, que son valiosas en el desarrollo de nuevos fármacos y agroquímicos.
Agentes de Imagenología para Aplicaciones Biológicas
La introducción del flúor-18 en los anillos de piridina crea agentes de imagenología potenciales para tomografías por emisión de positrones (PET) . Estas piridinas sustituidas con 18F se utilizan en radioterapia local para el cáncer y otras enfermedades, proporcionando una forma no invasiva de observar procesos biológicos en tiempo real.
Desarrollo de Productos Químicos Agrícolas
En la búsqueda de nuevos productos agrícolas con propiedades mejoradas, la introducción de átomos de flúor en las estructuras principales es una modificación común . Compuestos como This compound pueden utilizarse para crear sustituyentes que contienen flúor en los anillos arilo, lo que lleva a la comercialización de nuevos ingredientes activos en la agricultura.
Investigación Farmacéutica
Los átomos de flúor en los productos farmacéuticos pueden alterar significativamente su estabilidad metabólica y su actividad biológica . El compuesto en cuestión puede utilizarse para sintetizar derivados fluorados que pueden servir como candidatos para nuevos fármacos medicinales.
Aplicaciones en Ciencia de Materiales
Las sales de piridinio, derivadas de compuestos de piridina, tienen aplicaciones en la ciencia de materiales debido a sus propiedades de líquido iónico . Estas sales se pueden utilizar en una variedad de contextos, desde la electroquímica hasta el desarrollo de nuevos materiales con propiedades únicas.
Investigación Antimicrobiana y Anticancerígena
Los compuestos de piridinio han demostrado ser prometedores como agentes antimicrobianos, anticancerígenos y antimaláricos . El grupo bromo-fluoropropan-ilo en This compound podría potencialmente aprovecharse para mejorar la eficacia de estos compuestos bioactivos.
Propiedades
IUPAC Name |
3-(1-bromo-2-fluoropropan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-8(10,6-9)7-3-2-4-11-5-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIYWPLXQOBOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C1=CN=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480894.png)
![1-(2-chloroethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480895.png)
![1-(prop-2-yn-1-yl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480896.png)
![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480897.png)
![1-methyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480898.png)
![2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1480899.png)
![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1480902.png)
![3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480903.png)
![methyl 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480905.png)
![1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1480907.png)
![3-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480909.png)
![6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480911.png)
![6-(furan-2-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480913.png)
![1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480916.png)
